molecular formula C13H15BrN4O2 B2917442 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide CAS No. 2034232-37-4

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide

Cat. No.: B2917442
CAS No.: 2034232-37-4
M. Wt: 339.193
InChI Key: DOZQPXUSDHGAQA-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide is a compound that features a unique combination of an imidazole ring and a bromonicotinamide moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the bromonicotinamide part includes a bromine atom attached to a nicotinamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide typically involves multiple steps. One common approach starts with the preparation of the imidazole derivative, followed by the introduction of the ethoxyethyl group. The final step involves the bromination of the nicotinamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a hydrogenated nicotinamide derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution of the bromine atom can produce various substituted nicotinamide derivatives.

Scientific Research Applications

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in biochemical assays to study enzyme interactions.

    Medicine: It has potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the bromonicotinamide moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-nicotinamide: Lacks the bromine atom, which may affect its reactivity and binding properties.

    5-Bromo-2-(2-(1H-imidazol-1-yl)ethoxy)ethylamine: Contains an amine group instead of the nicotinamide moiety, leading to different chemical and biological properties.

Uniqueness

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide is unique due to the presence of both the imidazole ring and the bromonicotinamide moiety. This combination allows for diverse chemical reactivity and the potential for multiple interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

5-bromo-N-[2-(2-imidazol-1-ylethoxy)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4O2/c14-12-7-11(8-16-9-12)13(19)17-2-5-20-6-4-18-3-1-15-10-18/h1,3,7-10H,2,4-6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZQPXUSDHGAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCOCCNC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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